molecular formula C8H16ClN B6166280 (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride CAS No. 30257-17-1

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride

Cat. No.: B6166280
CAS No.: 30257-17-1
M. Wt: 161.7
InChI Key:
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Description

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it easier to handle in various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The amine group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride is unique due to its specific stereochemistry and the presence of an amine group, which allows for a wide range of chemical modifications and applications. Its hydrochloride form also enhances its solubility and stability, making it more versatile in various research and industrial applications.

Properties

CAS No.

30257-17-1

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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